molecular formula C15H16O4 B13956278 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- CAS No. 39992-64-8

1,3-Cyclohexanedione, 2-p-methoxyphenacyl-

Cat. No.: B13956278
CAS No.: 39992-64-8
M. Wt: 260.28 g/mol
InChI Key: CDGMHSBSEMTFNG-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 2-p-methoxyphenacyl- is an organic compound that belongs to the class of cyclohexanediones It is characterized by the presence of a cyclohexane ring with two ketone groups at the 1 and 3 positions, and a p-methoxyphenacyl group attached to the 2 position

Preparation Methods

The synthesis of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- typically involves the reaction of 1,3-cyclohexanedione with p-methoxyphenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1,3-Cyclohexanedione, 2-p-methoxyphenacyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in aldol condensation reactions with aldehydes or ketones to form larger cyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Cyclohexanedione, 2-p-methoxyphenacyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Cyclohexanedione, 2-p-methoxyphenacyl- can be compared with other similar compounds, such as:

    1,3-Cyclohexanedione: The parent compound without the p-methoxyphenacyl group.

    2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group at the 2 position.

    5,5-Dimethyl-1,3-cyclohexanedione: A derivative with two methyl groups at the 5 position.

The uniqueness of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- lies in its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

39992-64-8

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1,3-dione

InChI

InChI=1S/C15H16O4/c1-19-11-7-5-10(6-8-11)15(18)9-12-13(16)3-2-4-14(12)17/h5-8,12H,2-4,9H2,1H3

InChI Key

CDGMHSBSEMTFNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2C(=O)CCCC2=O

Origin of Product

United States

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